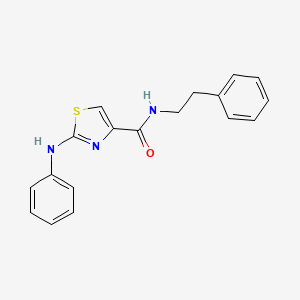![molecular formula C19H15F2N3O2S B6575488 N-[4-(difluoromethoxy)phenyl]-4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-amine CAS No. 1105220-36-7](/img/structure/B6575488.png)
N-[4-(difluoromethoxy)phenyl]-4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a difluoromethoxy group attached to a phenyl ring, a dihydroindole group, and a thiazol-2-amine group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluoromethoxy group would introduce electron-withdrawing fluorine atoms, which could have interesting effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been reported to exhibit anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
The indole scaffold, present in our compound, has been found in many important synthetic drug molecules used in cancer treatment . This suggests potential anticancer applications.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity , indicating a potential application of our compound in HIV treatment.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This suggests that our compound could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties , indicating potential use of our compound in combating various microbial infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity , suggesting a potential application of our compound in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic properties , indicating potential use of our compound in the treatment of diabetes.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c20-18(21)26-14-7-5-13(6-8-14)22-19-23-15(11-27-19)17(25)24-10-9-12-3-1-2-4-16(12)24/h1-8,11,18H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMHVLSPXHGNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575421.png)
![N-[(cyclohexylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575427.png)
![N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575432.png)
![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575448.png)
![2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6575454.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575459.png)
![5-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B6575460.png)
![4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide](/img/structure/B6575466.png)
![N-(2,4-dimethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6575467.png)

![N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B6575479.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6575504.png)
![2,5-dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575512.png)
![ethyl 4-(2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B6575519.png)